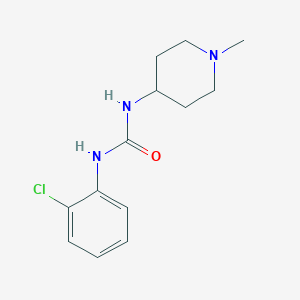
N-(2-chlorophenyl)-N'-(1-methyl-4-piperidinyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorophenyl)-N'-(1-methyl-4-piperidinyl)urea, commonly known as CPPU, is a synthetic plant growth regulator that belongs to the family of substituted urea compounds. CPPU is widely used in the agricultural industry to enhance the growth and quality of fruits and vegetables. CPPU has been found to be effective in increasing the size, color, and sugar content of fruits, as well as improving the yield of crops.
科学研究应用
CPPU has been extensively studied for its plant growth regulatory properties. CPPU has been found to be effective in promoting cell division, elongation, and differentiation, leading to increased fruit size and yield. CPPU has been used in various crops, including grapes, kiwifruit, tomatoes, and strawberries. CPPU has also been studied for its potential use in tissue culture and micropropagation of plants.
作用机制
CPPU acts as a cytokinin-like compound that stimulates cell division and differentiation. CPPU binds to the cytokinin receptors in plants, leading to the activation of the cytokinin signaling pathway. The activation of the cytokinin signaling pathway promotes cell division and differentiation, leading to increased fruit size and yield.
Biochemical and Physiological Effects:
CPPU has been found to have various biochemical and physiological effects on plants. CPPU has been shown to increase the sugar content, acidity, and vitamin C content of fruits. CPPU has also been found to improve the antioxidant activity of fruits, leading to increased shelf life and improved quality. CPPU has been shown to have no adverse effects on the nutritional quality of fruits.
实验室实验的优点和局限性
CPPU has several advantages for lab experiments. CPPU is easy to synthesize and has a high purity. CPPU is also stable and can be stored for a long time. However, CPPU has some limitations for lab experiments. CPPU is toxic to humans and animals and should be handled with care. CPPU is also expensive, which limits its use in large-scale experiments.
未来方向
CPPU has several potential future directions. CPPU can be used to improve the yield and quality of various crops, leading to increased food production. CPPU can also be used in tissue culture and micropropagation of plants, leading to the production of disease-free and high-quality plants. CPPU can also be used in the development of new plant growth regulators with improved properties. Further research is needed to explore the potential applications of CPPU in the agricultural industry.
合成方法
CPPU is a synthetic compound that can be synthesized through a multistep process. The synthesis method involves the reaction of 2-chlorobenzoyl isocyanate with 1-methyl-4-piperidinol to form the intermediate compound 2-chlorophenyl-N-methylcarbamate. The intermediate compound is then reacted with ammonia to yield CPPU. The synthesis method of CPPU has been optimized to improve the yield and purity of the compound.
属性
IUPAC Name |
1-(2-chlorophenyl)-3-(1-methylpiperidin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O/c1-17-8-6-10(7-9-17)15-13(18)16-12-5-3-2-4-11(12)14/h2-5,10H,6-9H2,1H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBIQDQGZXTTWHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[4-(allyloxy)-3-methoxyphenyl]-3-hydroxy-4-(4-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5380740.png)
![3-[(3-fluorophenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B5380750.png)
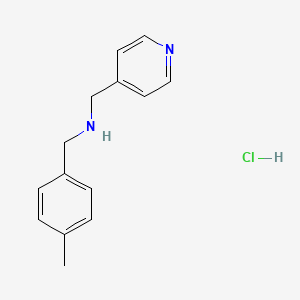
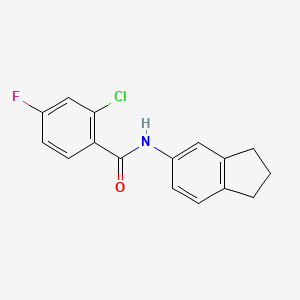
![4-chloro-N'-(phenylsulfonyl)-N-[4-(trifluoromethoxy)phenyl]benzenecarboximidamide](/img/structure/B5380764.png)
![1-(4-methoxybenzyl)-5-{[2-(methylthio)-5-pyrimidinyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5380771.png)

![5-[(3-acetylphenoxy)methyl]-N-[(1S)-2-amino-1-methyl-2-oxoethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5380782.png)
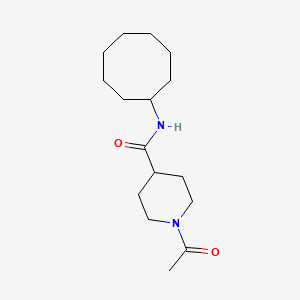
![N-(3-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5380809.png)
![2-{2-[4-(cyclopentyloxy)phenyl]vinyl}-8-quinolinol](/img/structure/B5380827.png)
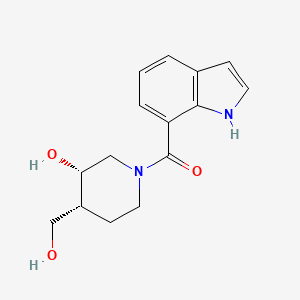
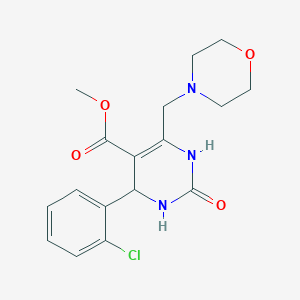
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide](/img/structure/B5380846.png)